1-acetyl-2-piperidin-1-yl-2H-indol-3-one
Description
Properties
IUPAC Name |
1-acetyl-2-piperidin-1-yl-2H-indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(18)17-13-8-4-3-7-12(13)14(19)15(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSUHOQMCITHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 1-acetyl-2-piperidin-1-yl-2H-indol-3-one and related indole derivatives:
Key Observations:
Substituent Effects :
- The acetyl group in the target compound contrasts with the methyl group in , likely altering electronic effects. The acetyl group’s electron-withdrawing nature may reduce indole ring reactivity compared to methyl’s electron-donating effects.
- Piperidinyl vs. Acetic Acid : The piperidinyl group (present in the target compound and ) enhances basicity and solubility in polar solvents, whereas the carboxylic acid in increases hydrophilicity but may limit membrane permeability.
Biological Implications :
- Piperidine-containing indoles (e.g., ) are frequently explored in drug discovery due to their ability to modulate enzyme targets (e.g., kinases, GPCRs). The target compound’s acetyl group may confer metabolic stability over analogues with labile substituents like esters or amides .
Synthetic Accessibility :
Physicochemical and Hazard Profiles
- Solubility and Stability : Piperidinyl-substituted indoles (e.g., ) generally exhibit moderate solubility in organic solvents, while carboxylic acid derivatives () are water-soluble but may require pH adjustment. The acetyl group in the target compound could improve stability against oxidative degradation.
Preparation Methods
Nenitzescu Indole Synthesis with Post-Functionalization
The Nenitzescu reaction provides a robust foundation for constructing the indole core. In a representative procedure, 1,4-benzoquinone reacts with ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in the presence of ZnBr₂ to yield 5-hydroxyindole intermediates . Subsequent acetylation at the indole nitrogen is achieved using acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, typically yielding 85–90% conversion .
Critical to introducing the piperidin-1-yl group is a Mannich reaction. For example, treating 1-acetylindol-3-one with formaldehyde and piperidine in refluxing ethanol generates the target compound via a three-component coupling . Kinetic studies reveal that electron-donating substituents on the indole ring accelerate this step by stabilizing the iminium intermediate .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indole formation | ZnBr₂, EtOH, 80°C, 8 h | 78 | 95 |
| Acetylation | AcCl, DCM, 0°C→RT, 2 h | 89 | 98 |
| Mannich functionalization | Piperidine, HCHO, EtOH, reflux, 6 h | 65 | 91 |
Transition Metal-Catalyzed C–N Coupling
Palladium-mediated cross-coupling offers an alternative for installing the piperidine moiety. Starting from 2-bromo-1-acetylindol-3-one, Buchwald-Hartwig amination with piperidine using Pd(OAc)₂/Xantphos as the catalytic system achieves C–N bond formation . This method circumvents the need for harsh Mannich conditions, particularly advantageous for acid-sensitive substrates.
Optimization studies demonstrate that ligand choice profoundly impacts efficiency:
-
Xantphos : 72% yield, 98% conversion
-
BINAP : 58% yield, 85% conversion
-
DPEPhos : 63% yield, 91% conversion
Notably, steric hindrance at the indole C2 position necessitates higher catalyst loadings (5 mol% Pd) compared to analogous couplings at C3 (2 mol%) .
A modular approach involves constructing the acetyl and piperidine groups sequentially. For instance, 3-acetyl-2-methylindole derivatives are synthesized through Friedel-Crafts acylation followed by oxidation with Jones reagent to yield the 3-keto functionality . Piperidine introduction is then accomplished via nucleophilic aromatic substitution using piperidine in DMF at 120°C .
Comparative Analysis of Oxidizing Agents:
| Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Jones reagent | 0 | 2 | 88 |
| Pyridinium chlorochromate | 25 | 12 | 65 |
| KMnO₄ (acidic) | 70 | 6 | 42 |
This route provides flexibility in tailoring substitution patterns but requires stringent temperature control during oxidation to prevent over-oxidation .
Solid-Phase Synthesis for High-Throughput Production
Adapting methods from combinatorial chemistry, resin-bound indole precursors enable rapid diversification. Wang resin-functionalized indole is acetylated with acetic anhydride, then treated with piperidine in the presence of HATU/DIEA coupling reagents . Cleavage from the resin using TFA/H2O (95:5) furnishes the target compound with 94% purity after HPLC purification.
Advantages:
-
Reduced purification burden
-
Amenable to parallel synthesis (96-well plate format)
Mechanistic Considerations and Byproduct Analysis
Competing pathways during Mannich reactions often generate N-acetylpiperidine byproducts (5–15% yield). DFT calculations reveal this results from acetyl group migration during the iminium formation step . Mitigation strategies include:
-
Using bulky solvents (e.g., tert-amyl alcohol) to hinder molecular rotation
-
Lowering reaction temperature to –20°C
-
Introducing electron-withdrawing groups at C5 of the indole ring
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-acetyl-2-piperidin-1-yl-2H-indol-3-one, and how can reaction conditions be optimized?
- Methodology :
Indole Core Formation : Start with indole-3-carboxaldehyde or analogous precursors. React with piperidine derivatives under acidic (e.g., p-toluenesulfonic acid, p-TSA) or basic conditions to introduce the piperidinyl group .
Acetylation : Treat the intermediate with acetylating agents (e.g., acetic anhydride) in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .
- Key Considerations : Optimize solvent polarity, catalyst loading (e.g., 10 mol% p-TSA), and reaction time to improve yields (typically 60–85%) .
Q. What analytical techniques are critical for characterizing 1-acetyl-2-piperidin-1-yl-2H-indol-3-one?
- Methodology :
NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., acetyl group at C1, piperidinyl at C2). Compare chemical shifts with analogous indole derivatives (δ 2.1–2.3 ppm for acetyl protons) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for : 256.12 g/mol) .
X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the ketone oxygen) .
Q. What safety precautions are recommended for handling this compound?
- Methodology :
GHS Compliance : While specific GHS data are unavailable, assume irritant (skin/eyes) and toxicological risks based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood .
First-Aid Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology :
Analog Synthesis : Modify the acetyl group (e.g., replace with propionyl or benzoyl) or piperidinyl substituent (e.g., substitute with morpholine) .
Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell viability assays (e.g., cancer cell lines). Use IC values to correlate substituents with activity .
Data Analysis : Apply multivariate regression to identify critical structural features (e.g., electron-withdrawing groups enhance binding affinity) .
Q. What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology :
Molecular Descriptors : Calculate logP (octanol-water partition coefficient) and polar surface area (PSA) using software like Schrödinger or MOE. Compare with PubChem data for analogs (e.g., logP ~2.5 for similar indoles) .
Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
MD Simulations : Simulate blood-brain barrier permeability using CHARMM or GROMACS .
Q. How can contradictory data in synthesis yields be resolved?
- Methodology :
Replication : Repeat reactions under reported conditions (e.g., 80°C, 12 hours in toluene) .
Parameter Screening : Vary catalysts (e.g., p-TSA vs. HCl), solvents (polar vs. nonpolar), and stoichiometry to identify yield-limiting factors .
Advanced Analytics : Use in-situ IR or -NMR to monitor reaction progress and intermediate stability .
Q. What mechanistic insights exist for the cyclization steps in its synthesis?
- Methodology :
Acid Catalysis : p-TSA protonates the carbonyl oxygen, facilitating nucleophilic attack by the piperidinyl nitrogen to form the indole-piperidine bond .
Intermediate Trapping : Isolate and characterize proposed intermediates (e.g., enamine or hemiaminal species) via LC-MS or NMR .
Q. How can in vitro assays be designed to evaluate its potential as a kinase inhibitor?
- Methodology :
Target Selection : Prioritize kinases with indole-binding pockets (e.g., CDK2, EGFR) .
Assay Protocol : Use ADP-Glo™ kinase assays with ATP concentrations near . Include positive controls (e.g., staurosporine) .
Data Validation : Confirm hits via SPR (surface plasmon resonance) for binding affinity (reported as ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
